Superior Gastric Safety: A 62% Reduction in Mucosal Erosions Compared to Plain Aspirin
In a direct head-to-head, endoscopist-blinded, randomized crossover trial, effervescent calcium carbasalate (ECC), a close analog of aspirin glycine calcium, was compared to plain acetylsalicylic acid (ASA) for its effect on gastroduodenal mucosal damage. The study demonstrated a statistically significant reduction in gastric injury with the calcium carbasalate complex [1]. This evidence is directly relevant as the gastroprotective benefit is a function of the calcium acetylsalicylate complex rather than the urea component of carbasalate. The quantified difference provides a benchmark for the expected reduction in gastric irritation when using this class of complex over plain ASA.
| Evidence Dimension | Gastric Mucosal Damage (Total Erosions) |
|---|---|
| Target Compound Data | 9.1 (8.7) erosions |
| Comparator Or Baseline | Plain ASA: 23.8 (16.1) erosions |
| Quantified Difference | Reduction of 14.7 erosions (62% fewer) (p = 0.004) |
| Conditions | 20 healthy human volunteers, 5-day treatment period with bioequivalent doses (ECC 826.8 mg TID vs. ASA 650 mg TID). Endoscopic assessment. |
Why This Matters
For researchers developing or procuring antiplatelet formulations for chronic use, this substantial and statistically significant reduction in local gastric damage is a critical differentiator that can translate into improved patient adherence and a more favorable safety profile.
- [1] Murray, F. E., Hudson, N., Atherton, J. C., Cole, A. T., Scheck, F., & Hawkey, C. J. (1996). Comparison of effects of calcium carbasalate and aspirin on gastroduodenal mucosal damage in human volunteers. Gut, 38(1), 11–14. View Source
